

Application Note: Quantification of Dihydromyricetin in Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: *Denthyrsinin*

Cat. No.: *B1649284*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in the plant *Ampelopsis grossedentata*.^[1] This molecule has garnered significant scientific interest due to its wide array of pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects.^{[1][2]} Given its therapeutic potential, accurate and precise quantification of DHM in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.^{[1][3]}

This application note provides a detailed protocol for the quantification of Dihydromyricetin in plasma samples using a highly sensitive and selective High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method employs reversed-phase HPLC to separate Dihydromyricetin from endogenous plasma components. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. Protein precipitation is used for sample clean-up, providing a simple and efficient extraction process.

Experimental Protocols

1. Materials and Reagents

- Dihydromyricetin (DHM) reference standard (>98% purity)
- Esculin (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Blank rat plasma

2. Standard and Sample Preparation

2.1. Stock and Working Solutions

- DHM Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHM reference standard and dissolve in 10 mL of methanol.
- IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of Esculin and dissolve in 10 mL of methanol.
- DHM Working Solutions: Prepare a series of calibration standards by serially diluting the DHM stock solution with methanol to achieve a concentration range of 10 ng/mL to 2000 ng/mL.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2.2. Sample Preparation from Plasma This protocol utilizes a protein precipitation method for sample extraction.

- Pipette 100 μ L of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (100 ng/mL Esculin).
- Add 200 μ L of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge at 12,500 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to an HPLC vial.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

3. HPLC-MS/MS Analysis

3.1. HPLC Conditions

- HPLC System: Agilent 1260 HPLC or equivalent.
- Column: Waters X-bridge C18 column (1.0 \times 50 mm, 2.5 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35 $^{\circ}$ C.
- Injection Volume: 5 μ L.

3.2. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), negative mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - DHM: m/z 319.0 → 193.0.
 - Esculin (IS): m/z 339.0 → 176.9.
- Collision Energy:
 - DHM: 25 eV.
 - Esculin (IS): 20 eV.

4. Data Analysis

Quantification is performed by calculating the peak area ratio of Dihydromyricetin to the Internal Standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted ($1/x^2$) linear regression. The concentration of DHM in unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: HPLC Gradient Elution Program

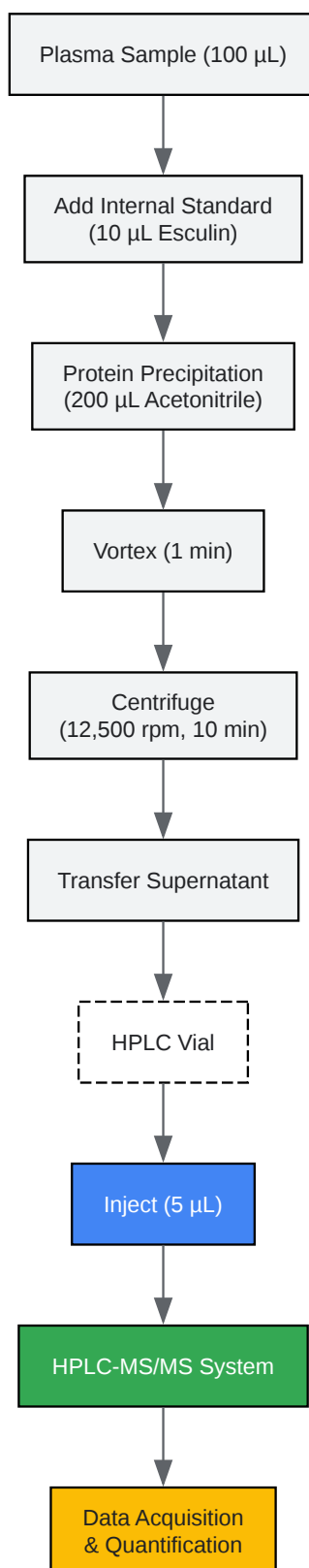
Time (min)	% Solvent A (0.1% Formic Acid in Water)	% Solvent B (Acetonitrile)
0.0	85	15
2.0	15	85
2.5	15	85
2.6	85	15
5.0	85	15

Table 2: Calibration Curve and Quality Control Data

Sample Type	Nominal Conc. (ng/mL)	Calculated Conc. (Mean \pm SD, n=5)	Accuracy (%)	Precision (%CV)
Calibration Std 1	10	9.8 \pm 0.7	98.0	7.1
Calibration Std 2	25	26.1 \pm 1.5	104.4	5.7
Calibration Std 3	50	51.3 \pm 2.9	102.6	5.6
Calibration Std 4	100	97.5 \pm 5.1	97.5	5.2
Calibration Std 5	250	255.8 \pm 10.2	102.3	4.0
Calibration Std 6	500	490.1 \pm 18.6	98.0	3.8
Calibration Std 7	1000	1015.0 \pm 35.5	101.5	3.5
Calibration Std 8	2000	1988.0 \pm 61.6	99.4	3.1
LLOQ	10	9.8 \pm 0.9	98.0	9.2
QC Low	30	31.2 \pm 2.1	104.0	6.7
QC Mid	300	291.6 \pm 11.4	97.2	3.9
QC High	1500	1545.0 \pm 49.4	103.0	3.2

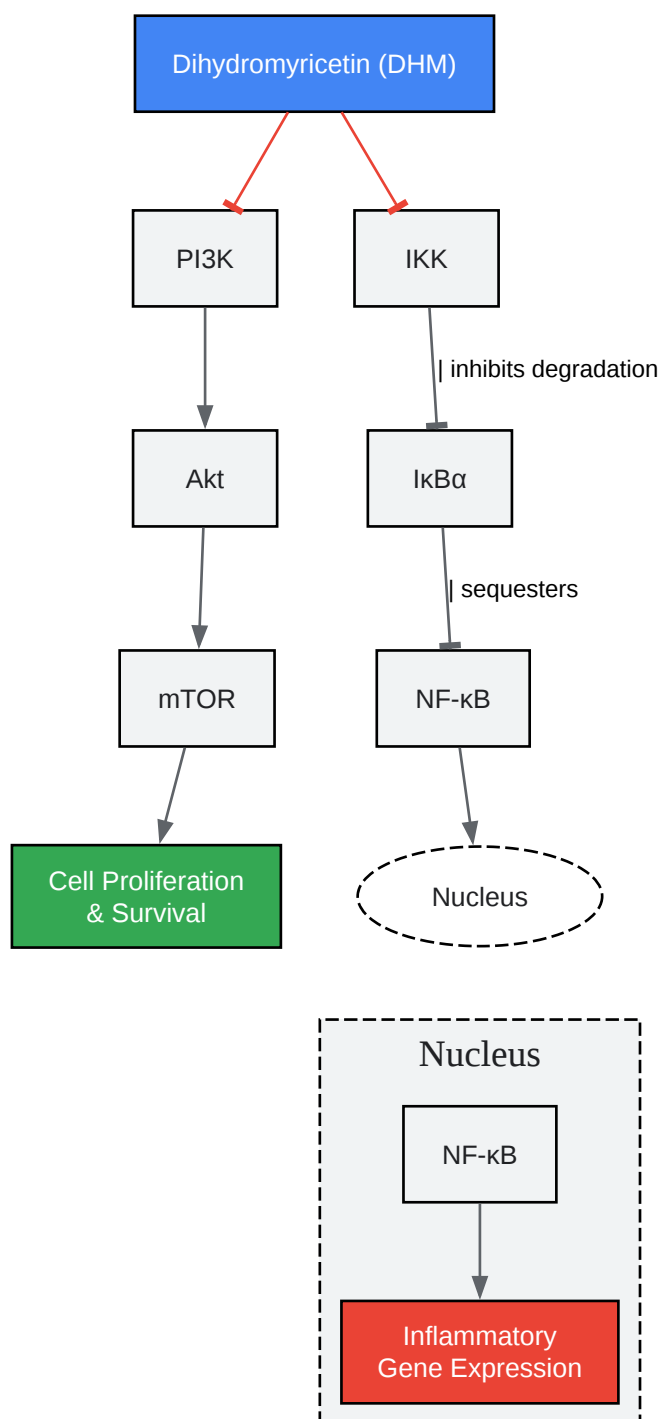
LLOQ: Lower Limit of Quantification; QC: Quality Control

Mandatory Visualizations



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Caption: Workflow for DHM quantification in plasma by LC-MS/MS.



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Caption: DHM's inhibitory action on PI3K/Akt and NF-κB pathways.

Discussion

The described HPLC-MS/MS method is robust, sensitive, and specific for the quantification of Dihydromyricetin in plasma. The protein precipitation extraction is rapid and straightforward, making it suitable for high-throughput analysis. The method demonstrates excellent linearity over a wide concentration range and acceptable accuracy and precision, meeting the typical requirements for bioanalytical method validation.

Dihydromyricetin is known to modulate several key signaling pathways, contributing to its pharmacological effects. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, suggesting its potential as an anti-cancer agent. Additionally, DHM can suppress inflammatory responses by inhibiting the NF- κ B pathway. It achieves this by preventing the degradation of I κ B α , which in turn sequesters NF- κ B in the cytoplasm and prevents its translocation to the nucleus to activate pro-inflammatory gene expression. Understanding these mechanisms is vital for the development of DHM as a therapeutic agent.

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